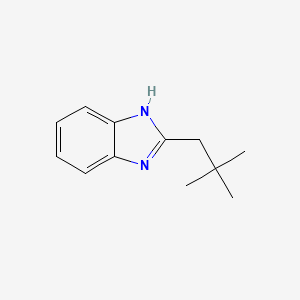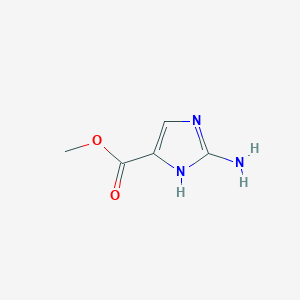
methyl 2-amino-1H-imidazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
methyl 2-amino-1H-imidazole-5-carboxylate is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions
Mécanisme D'action
Target of Action
Methyl 2-amino-1H-imidazole-5-carboxylate is a type of Microtubule Targeting Agent (MTA). MTAs are known to interfere with microtubule dynamics, which are crucial for cell division . Therefore, the primary targets of this compound are the microtubules in cells .
Mode of Action
This compound interacts with its targets, the microtubules, by perturbing their dynamics and function . This interference disrupts the formation of the spindle, a structure necessary for cell division, and restricts the function of mitotic kinases . As a result, chromosomes are unable to attach to microtubule fibers precisely .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in cell division . By disrupting microtubule dynamics, the compound affects the proper segregation of chromosomes during mitosis . This leads to cell cycle arrest and ultimately cell death, preferentially affecting rapidly dividing cancer cells over slowly proliferating normal cells .
Pharmacokinetics
Due to the polar nature of the imidazole ring, it is suggested that the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent .
Result of Action
The result of this compound’s action is the induction of cell death through mitotic arrest . This is achieved by the compound’s interference with microtubule dynamics, which disrupts the formation of the spindle and restricts the function of mitotic kinases . Consequently, chromosomes cannot attach to microtubule fibers precisely, leading to cell cycle arrest and cell death .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
methyl 2-amino-1H-imidazole-5-carboxylate can be synthesized through several methods. One common method involves the reaction of 1H-imidazole-4-carboxylic acid with methanol in the presence of sulfuric acid. The reaction is typically carried out at 80°C overnight .
Industrial Production Methods
In industrial settings, the synthesis of methyl 2-amino-1H-imidazole-4-carboxylate may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
methyl 2-amino-1H-imidazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of amino-imidazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the carboxylate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the imidazole ring.
Applications De Recherche Scientifique
methyl 2-amino-1H-imidazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
methyl 2-amino-1H-imidazole-5-carboxylate is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Compared to other imidazole derivatives, it may exhibit different reactivity and biological activity profiles, making it valuable for specific research and industrial applications.
Propriétés
IUPAC Name |
methyl 2-amino-1H-imidazole-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-10-4(9)3-2-7-5(6)8-3/h2H,1H3,(H3,6,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTWFWAWLBGFQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(N1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



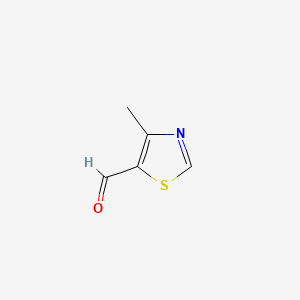

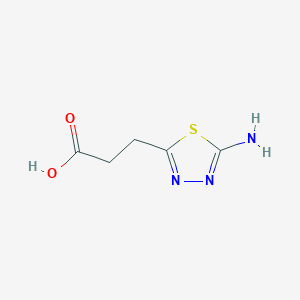


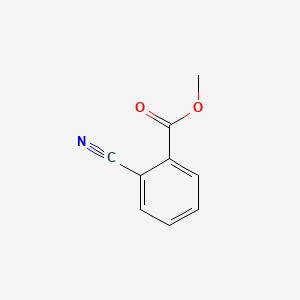
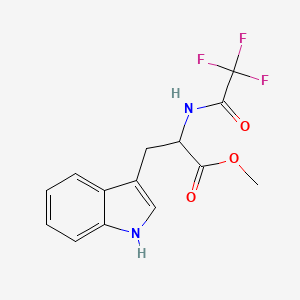

![2-Methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1296941.png)

